Lipophilicity (LogP): A 2- to 3-Fold Increase Over PAS for Enhanced Membrane Permeability
Phenyl aminosalicylate demonstrates significantly higher lipophilicity compared to its parent compound, para-aminosalicylic acid (PAS). This is quantified by a calculated partition coefficient (LogP) of 2.19 for phenyl aminosalicylate [1], while the LogP of PAS is reported between 1.0 and 1.6 [2][3]. This increase in lipophilicity is a direct consequence of phenyl esterification and is a key determinant of its ability to penetrate lipid-rich environments, such as cellular membranes or the mycobacterial cell wall.
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 2.19 (calculated) [1] |
| Comparator Or Baseline | Para-aminosalicylic acid (PAS): LogP = 1.01 (CGDB) [2] to 1.6 (Chembase) [3] |
| Quantified Difference | Phenyl aminosalicylate is approximately 2- to 3-fold more lipophilic than PAS based on logP values. |
| Conditions | In silico prediction and computational models; experimental validation may vary. |
Why This Matters
Higher lipophilicity directly correlates with improved passive diffusion across biological membranes, a critical parameter for researchers investigating intracellular drug delivery or designing formulations for poorly permeable compounds.
- [1] ZINC Database. ZINC119905 (Phenyl Aminosalicylate). View Source
- [2] CGDB Compound Database. Aminosalicylic acid. Logp: 1.012. View Source
- [3] Chembase. Aminosalicylic Acid. Hydrophobicity(logP): 1.6. View Source
